VR6G7RHH26
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Overview
Description
VR6G7RHH26 is a complex organic compound with significant importance in various scientific fields. This compound belongs to the class of pyrazolidinediones, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrazolidine ring substituted with hydroxyphenyl, phenyl, and phenylsulfonyl groups, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VR6G7RHH26 typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolidine Ring: The initial step involves the condensation of hydrazine with a diketone to form the pyrazolidine ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Substitution Reactions: The next step involves the introduction of the hydroxyphenyl and phenyl groups through substitution reactions. This can be achieved by reacting the intermediate pyrazolidine with appropriate aryl halides in the presence of a palladium catalyst.
Sulfonylation: The final step involves the sulfonylation of the ethyl group using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
VR6G7RHH26 undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the pyrazolidine ring can be reduced to form alcohol derivatives.
Substitution: The phenyl and phenylsulfonyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as bromine, chlorine, and nitrating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
VR6G7RHH26 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as arthritis and cancer.
Industry: Used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of VR6G7RHH26 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it may interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: A non-steroidal anti-inflammatory drug with a similar pyrazolidinedione structure.
Sulfinpyrazone: Another pyrazolidinedione derivative used as an anti-inflammatory and uricosuric agent.
Uniqueness
VR6G7RHH26 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyphenyl and phenylsulfonyl groups enhances its reactivity and potential therapeutic applications compared to other pyrazolidinedione derivatives.
Properties
CAS No. |
1107-46-6 |
---|---|
Molecular Formula |
C23H20N2O5S |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-[2-(benzenesulfonyl)ethyl]-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C23H20N2O5S/c26-19-13-11-18(12-14-19)25-23(28)21(22(27)24(25)17-7-3-1-4-8-17)15-16-31(29,30)20-9-5-2-6-10-20/h1-14,21,26H,15-16H2 |
InChI Key |
LZTWANPJOXEBPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=C(C=C3)O)CCS(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=C(C=C3)O)CCS(=O)(=O)C4=CC=CC=C4 |
Synonyms |
1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione |
Origin of Product |
United States |
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